Lipophilicity Advantage Over Unsubstituted Benzamidoxime (Predicted logP Δ = +0.31)
The predicted octanol‑water partition coefficient (logP) of 3,4‑diethoxy‑N‑hydroxybenzamidine is 1.79 [REFS‑1], compared with 1.48 for the unsubstituted benzamidoxime [REFS‑2]. The absolute difference of +0.31 log units corresponds to an approximately two‑fold higher partition into the organic phase.
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.79 (predicted) |
| Comparator Or Baseline | Benzamidoxime (unsubstituted): 1.48 (predicted) |
| Quantified Difference | ΔlogP = +0.31 (approx. 2‑fold increase in organic‑phase partitioning) |
| Conditions | In silico prediction (XlogP-like algorithm); no experimental shake‑flask data identified. |
Why This Matters
For procurement decisions, the higher logP implies greater organic solubility and potentially better membrane permeability, which can influence extraction efficiency, chromatographic retention, and biological assay distribution compared with the unsubstituted analog.
